molecular formula C17H10BrCl2NO B1372838 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-64-8

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372838
CAS No.: 1160263-64-8
M. Wt: 395.1 g/mol
InChI Key: GBPZWRUOADBDKQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The 3-bromophenyl and 7-chloro-8-methyl groups are introduced through electrophilic aromatic substitution reactions. Bromination and chlorination reactions are carried out using bromine and chlorine reagents, respectively.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl₂) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring positions.

    Nucleophilic Substitution: The carbonyl chloride group is reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine and chlorine substituents, leading to different reactivity and biological activity.

    7-Chloro-8-methylquinoline: Similar core structure but lacks the 3-bromophenyl and carbonyl chloride groups.

    4-Carbonyl Chloride Quinoline Derivatives: Compounds with different substituents at the 2 and 3 positions.

Uniqueness

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrCl2NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPZWRUOADBDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171991
Record name 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-64-8
Record name 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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